![molecular formula C10H14N4O B2618419 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine CAS No. 1512538-42-9](/img/structure/B2618419.png)
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine
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Overview
Description
“2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine” is a chemical compound that contains an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative methodology involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Molecular Structure Analysis
The molecular formula of “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine” is C6H11NO . It has an average mass of 113.158 Da and a monoisotopic mass of 113.084061 Da .
Chemical Reactions Analysis
The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported . This reaction afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 97–99°C . The 1H NMR spectrum shows various peaks, indicating the presence of different types of hydrogen atoms in the molecule .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound , is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .
Total Synthesis of Target Molecules
The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . It has been used in the total synthesis of several target molecules .
Construction of 8-Oxabicyclo Octanes
A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers has been developed, allowing the efficient construction of 8-oxabicyclo octanes and their analogs .
Biomass Valorization
The 2-azabicyclo[3.2.1]octane system has been used in the valorization of biomass-derived compounds through photochemical transformations .
Palladium-Catalyzed Reactions of Aziridines
The 2-azabicyclo[3.2.1]octane system has been used in palladium-catalyzed reactions of aziridines .
Mechanism of Action
Target of Action
The primary target of 2-(8-Oxa-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 2-(8-Oxa-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold have been applied as key synthetic intermediates in several total syntheses .
Biochemical Pathways
The exact biochemical pathways affected by 2-(8-Oxa-3-azabicyclo[32The 8-azabicyclo[321]octane scaffold is known to be involved in a variety of biological activities .
Future Directions
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner continues to attract attention from many research groups worldwide . This suggests that “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine” and similar compounds may have potential applications in the synthesis of tropane alkaloids and other biologically active compounds .
properties
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-7-3-12-10(13-4-7)14-5-8-1-2-9(6-14)15-8/h3-4,8-9H,1-2,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKCJRJBBRWSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C(C=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine |
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